An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,2'-Oxybis(ethylamine) dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,2'-Oxybis(ethylamine) dihydrochloride, a versatile bifunctional primary amine. The document delves into its fundamental chemical and physical properties, outlines its common applications as a synthetic building block and flexible linker, and offers detailed experimental protocols for its use. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and drug development, offering insights into the practical utility and theoretical considerations of this important chemical compound.
Core Molecular and Physical Properties
2,2'-Oxybis(ethylamine) dihydrochloride is the hydrochloride salt of bis(2-aminoethyl) ether. The presence of two primary amine groups and a flexible ether linkage makes it a valuable reagent in a variety of chemical transformations. Its salt form enhances stability and simplifies handling compared to the free base, which is hygroscopic.
Molecular Identity
The fundamental molecular attributes of 2,2'-Oxybis(ethylamine) dihydrochloride are summarized in the table below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₄H₁₄Cl₂N₂O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 177.07 g/mol | [1][2][3][4][5][6][7][8] |
| CAS Number | 60792-79-2 | [1][2][3][4][5][6][7][8][9] |
| IUPAC Name | 2-(2-aminoethoxy)ethanamine;dihydrochloride | [6] |
| Synonyms | 2,2'-Oxydiethylamine dihydrochloride, Bis(2-aminoethyl) ether dihydrochloride | [1][2][3][7][8] |
Physicochemical Properties
The physical properties of 2,2'-Oxybis(ethylamine) dihydrochloride are critical for its storage, handling, and use in chemical reactions.
| Property | Value | Source(s) |
| Physical State | White to off-white crystalline powder | [5][8][10] |
| Melting Point | 230-234 °C | [2][3][8][10] |
| Solubility | Soluble in water | [8] |
| Storage Conditions | Room temperature, in a dry, sealed container | [4][8][10] |
Applications in Synthesis and Drug Development
The bifunctional nature of 2,2'-Oxybis(ethylamine) dihydrochloride makes it a valuable building block in several areas of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical agents.
Flexible Linker in Bioconjugation
The ethylene glycol-like structure of the core ether linkage imparts flexibility and hydrophilicity to molecules that incorporate this moiety. This is particularly advantageous in the field of bioconjugation, where linkers are used to connect a payload (e.g., a drug) to a targeting moiety (e.g., an antibody or a small molecule).
A common application of 2,2'-Oxybis(ethylamine) dihydrochloride is in the formation of amide bonds with carboxylic acids. The dihydrochloride salt is typically neutralized in situ to the free diamine before reaction.
Caption: Amide bond formation workflow.
Building Block in Polymer Chemistry
The diamine functionality allows 2,2'-Oxybis(ethylamine) dihydrochloride to act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyimides. The resulting polymers often exhibit enhanced flexibility and thermal stability.[10]
This protocol outlines a general procedure for the synthesis of a polyamide via interfacial polymerization.
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Aqueous Phase Preparation: Dissolve 2,2'-Oxybis(ethylamine) dihydrochloride and an inorganic base (e.g., sodium hydroxide) in water.
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Organic Phase Preparation: Dissolve a diacyl chloride (e.g., terephthaloyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane).
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Interfacial Polymerization: Carefully layer the organic phase over the aqueous phase. The polyamide will form at the interface.
-
Isolation: The resulting polymer film can be carefully drawn from the interface, washed with water and an organic solvent, and dried.
Component in Pharmaceutical and Bio-active Molecules
2,2'-Oxybis(ethylamine) dihydrochloride is utilized in the synthesis of various active pharmaceutical ingredients (APIs).[10] Its ability to introduce a flexible, hydrophilic spacer is often exploited to improve the pharmacokinetic properties of a drug candidate. It can also be found in surfactants and emulsifiers used in personal care and industrial formulations.[10][11]
Quality Control and Characterization
The purity and identity of 2,2'-Oxybis(ethylamine) dihydrochloride and its derivatives are typically confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as N-H and C-O stretches. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| Melting Point Analysis | Assessment of purity. A sharp melting point range is indicative of high purity. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2,2'-Oxybis(ethylamine) dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. The free base is hygroscopic and should be handled under an inert atmosphere.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][8][10]
Conclusion
2,2'-Oxybis(ethylamine) dihydrochloride is a readily available and versatile chemical reagent with significant applications in both academic research and industrial processes. Its bifunctional nature, coupled with the flexibility and hydrophilicity of its core structure, makes it an invaluable tool for the synthesis of polymers, the development of novel pharmaceuticals, and the construction of complex molecular architectures through bioconjugation. A thorough understanding of its properties and reaction characteristics, as outlined in this guide, will enable researchers and developers to effectively harness its potential in their respective fields.
References
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2, 2'-Oxybis(ethylamine) Dihydrochloride, min 97% (T), 1 gram. (n.d.). HDH. Retrieved January 3, 2026, from [Link]
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2,2'-Oxybis(ethylamine) Dihydrochloride. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
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2,2'-Oxybis(ethylamine) hydrochloride | C4H14Cl2N2O | CID 2829023. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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2,2'-Oxybis(ethylamine) Dihydrochloride. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
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2,2'-Oxydiethylamine monohydrochloride | C4H13ClN2O | CID 16211392. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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2,2'-OXYBIS(ETHYLAMINE) DIHYDROCHLORIDE. (n.d.). Six Chongqing Chemdad Co. Retrieved January 3, 2026, from [Link]
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